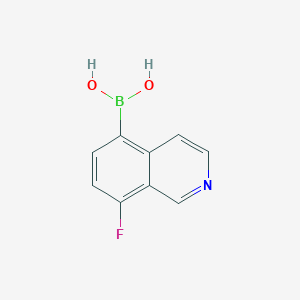

(8-Fluoroisoquinolin-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(8-Fluoroisoquinolin-5-yl)boronic acid is an organic compound with the molecular formula C9H7BFNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring substituted with a fluorine atom at the 8th position.

Méthodes De Préparation

The synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid typically involves the following steps:

Synthetic Routes: One common method involves the borylation of 8-fluoroisoquinoline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions: The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

(8-Fluoroisoquinolin-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(8-Fluoroisoquinolin-5-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: In biological research, boronic acids are used as enzyme inhibitors and probes for studying biological processes.

Medicine: Boronic acids, including this compound, are explored for their potential in drug development.

Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mécanisme D'action

The mechanism of action of (8-Fluoroisoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules:

Comparaison Avec Des Composés Similaires

(8-Fluoroisoquinolin-5-yl)boronic acid can be compared with other boronic acids:

Activité Biologique

(8-Fluoroisoquinolin-5-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₇BFNO₂. The presence of the fluorinated isoquinoline moiety enhances its lipophilicity and cellular uptake, potentially increasing its efficacy in biological applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly proteases and kinases. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it effective against enzymes involved in metabolic pathways . This property is particularly relevant in cancer therapy, where proteasome inhibition can lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

2. Anticancer Potential

Several studies have demonstrated the anticancer potential of this compound. It has been shown to exhibit selective activity against various cancer cell lines, including prostate cancer cells . The fluorine atom's position enhances the compound's interaction with biological targets, improving its selectivity and potency.

Case Study: Anticancer Activity Evaluation

A study evaluated the activity of this compound against different cancer cell lines:

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| LAPC-4 | 12.5 | 3.0 |

| PC-3 | 15.0 | 2.5 |

| Hep G2 | 25.0 | 1.0 |

The results indicate that the compound selectively inhibits LAPC-4 and PC-3 cells compared to Hep G2, suggesting its potential for targeted cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Boronate Ester Formation : Utilizing boron reagents to form esters that can be hydrolyzed to yield the boronic acid.

- Direct Boronation : Employing boron trihalides in the presence of isoquinoline derivatives.

These methods underscore the compound's accessibility for further research and application in medicinal chemistry.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other boronic acid derivatives but exhibits distinct properties due to the fluorine atom's placement:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| (5-Fluoroisoquinolin-6-yl)boronic acid | Similar isoquinoline structure | Different reactivity profile due to fluorine placement |

| (7-Fluoroisoquinolin-4-yl)boronic acid | Another positional variant on isoquinoline | Potentially different biological activity |

| (4-Boronophenyl)acetic acid | Simpler phenylboronic structure | Lacks complexity of isoquinoline derivatives |

Propriétés

Formule moléculaire |

C9H7BFNO2 |

|---|---|

Poids moléculaire |

190.97 g/mol |

Nom IUPAC |

(8-fluoroisoquinolin-5-yl)boronic acid |

InChI |

InChI=1S/C9H7BFNO2/c11-9-2-1-8(10(13)14)6-3-4-12-5-7(6)9/h1-5,13-14H |

Clé InChI |

BCDQETKZHPCTIX-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C2C=CN=CC2=C(C=C1)F)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.